molecular formula C23H26N2 B1591632 Leucomalachite Green-d6 CAS No. 1173021-13-0

Leucomalachite Green-d6

Cat. No.: B1591632
CAS No.: 1173021-13-0
M. Wt: 336.5 g/mol
InChI Key: WZKXBGJNNCGHIC-OOBYGUTHSA-N
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Description

Leucomalachite Green-d6 is a stable isotope-labeled compound, specifically a deuterated form of Leucomalachite Green. It is widely used as an analytical standard in various scientific fields. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the original Leucomalachite Green molecule. This modification enhances its utility in mass spectrometry and other analytical techniques due to the distinct mass difference introduced by the deuterium atoms .

Mechanism of Action

Target of Action

Leucomalachite Green-d6, also known as Bis-(4-dimethylaminophenyl)phenyl-d5-methane-d1, is a derivative antimicrobial agent . The primary targets of this compound are parasites, fungus, and protozoans causing infectious diseases in aquatic animals .

Mode of Action

This compound interacts with its targets by inhibiting their growth and reproduction, thereby exerting its antimicrobial effects . The compound’s interaction with its targets results in changes at the cellular level, disrupting the normal functioning of the target organisms .

Biochemical Pathways

This compound affects various biochemical pathways in the target organisms. It interferes with the metabolic processes of the target organisms, leading to their death . The downstream effects of this interference include the disruption of the target organism’s life cycle and the prevention of the spread of infectious diseases in aquatic animals .

Pharmacokinetics

It is known that this compound can accumulate in animal tissues for long periods . This accumulation suggests that the compound has good bioavailability and can effectively reach its targets .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of growth and reproduction in the target organisms . This inhibition disrupts the life cycle of the target organisms, preventing the spread of infectious diseases in aquatic animals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy can be affected by the presence of other substances in the environment . Additionally, the compound’s stability can be influenced by factors such as temperature and pH . Despite these influences, this compound remains an effective antimicrobial agent in various environments .

Biochemical Analysis

Biochemical Properties

Leucomalachite Green-d6 plays a significant role in biochemical reactions, particularly in the detection and quantification of malachite green residues in environmental and biological samples. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic transformation. The interaction with these enzymes often results in the reduction of this compound to its leuco form, which is less toxic and more stable .

Cellular Effects

This compound influences several cellular processes. In various cell types, it has been observed to affect cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce changes in gene expression related to detoxification and stress response pathways. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as DNA and proteins. This compound can intercalate into DNA, causing structural changes that affect gene expression. It also acts as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access. These interactions result in significant biochemical and physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress, liver damage, and disruptions in metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes, which convert it into various metabolites that are more easily excreted from the body. This metabolic transformation can affect the overall metabolic flux and levels of related metabolites, influencing the compound’s biological activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type, blood flow, and the presence of specific transport proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with DNA and other nuclear proteins. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Leucomalachite Green-d6 involves the deuteration of Leucomalachite Green. The process typically begins with the preparation of Leucomalachite Green, which is synthesized by the condensation of benzaldehyde and dimethylaniline. The resulting product is then subjected to deuterium exchange reactions to replace the hydrogen atoms with deuterium. This is achieved using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to achieve efficient deuteration. The final product is purified using chromatographic techniques to ensure the desired isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions: Leucomalachite Green-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in analytical chemistry and forensic science.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Leucomalachite Green-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound stands out due to its enhanced stability and distinct mass, making it particularly valuable in analytical and forensic applications.

Properties

IUPAC Name

4-[deuterio-[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i5D,6D,7D,8D,9D,23D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKXBGJNNCGHIC-OOBYGUTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583568
Record name 4,4'-[(~2~H_5_)Phenyl(~2~H)methylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-13-0
Record name 4,4'-[(~2~H_5_)Phenyl(~2~H)methylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-13-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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